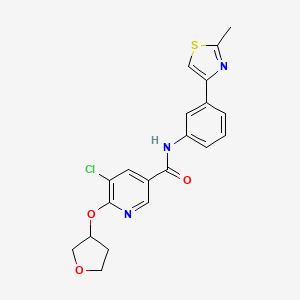![molecular formula C21H21ClN6O2 B2501579 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine CAS No. 681271-51-2](/img/structure/B2501579.png)
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of piperazine derivatives and has a molecular formula of C21H19ClN6O2.
Applications De Recherche Scientifique
Antitumor and Anticancer Activities
Antitumor Properties : Compounds similar to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, specifically 1,2,4-triazine derivatives with piperazine amide moieties, have shown promise as antiproliferative agents, particularly against breast cancer cells. The effectiveness of these compounds has been assessed through various methods, including flow cytometric analysis, highlighting their potential in cancer treatment (Yurttaş et al., 2014).
Prostate Cancer Treatment : Novel Mannich bases derived from compounds structurally similar to the one have demonstrated moderate cytotoxic activity against prostate cancer cell lines, indicating their potential as anticancer agents (Demirci & Demirbas, 2019).
Antipsychotic Potential
- Potential as Antipsychotic Agents : Certain compounds, including those with a chemical structure akin to this compound, have been evaluated for their potential as antipsychotic drugs. These compounds exhibit affinity for dopamine and serotonin receptors, indicating their relevance in the treatment of psychiatric disorders (Raviña et al., 2000).
Antimicrobial Properties
- Antimicrobial Effects : Some derivatives, including those related to this compound, have demonstrated antimicrobial properties. These compounds have been found effective against various Gram-positive and Gram-negative bacteria and fungi, showcasing their potential in the field of infectious diseases (Bektaş et al., 2007).
Estrogen Receptor Binding and Antiproliferative Activities
- Estrogen Receptor Binding and Antiproliferative Effects : Certain compounds, structurally related to this compound, have shown binding affinity to estrogen receptors and have exhibited antiproliferative activities against cancer cell lines, suggesting potential use in cancer therapeutics (Parveen et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
This compound interacts with the histamine H1 receptor, exhibiting high specific affinity . The compound’s interaction with its target results in the inhibition of the receptor, thereby reducing the allergic response.
Biochemical Pathways
The compound this compound affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, it disrupts the normal signaling of histamine, a key mediator in allergic reactions. This disruption can lead to downstream effects such as the reduction of inflammation and allergic symptoms.
Pharmacokinetics
The compound’s high affinity for the h1 receptor suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the H1 receptor and the subsequent reduction of histamine-mediated responses . This can lead to a decrease in symptoms associated with allergies, such as inflammation and itching.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the compound’s effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound.
Propriétés
IUPAC Name |
6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXRKTZAJYNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)
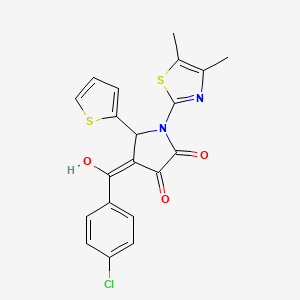
![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

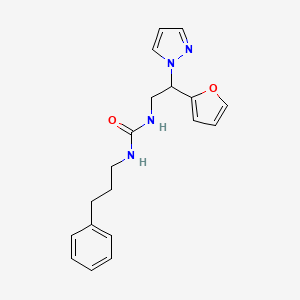

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
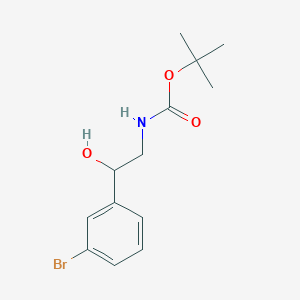

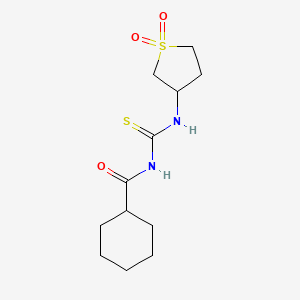
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

